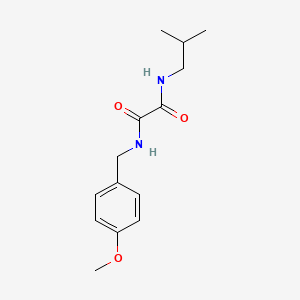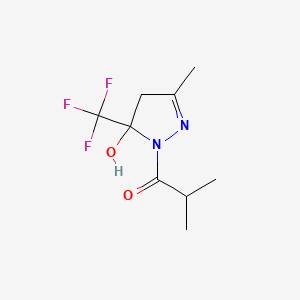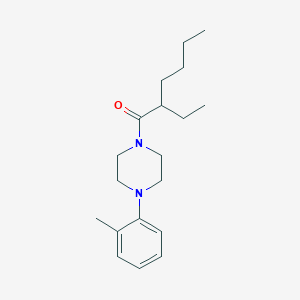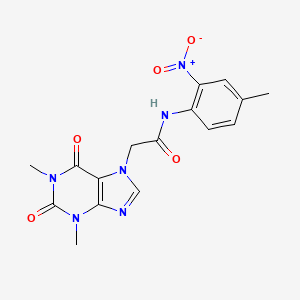![molecular formula C15H13N5O2 B5034205 4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B5034205.png)
4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol, also known as MTTDP, is a synthetic compound that has been widely used in scientific research. It is a diazo dye that has a phenolic hydroxyl group and a triazole ring in its molecular structure. MTTDP has been used in various research fields, including biochemistry, microbiology, and pharmacology, due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol is based on its ability to form stable complexes with biomolecules through hydrogen bonding, electrostatic interactions, and pi-pi stacking. The formation of these complexes alters the optical properties of this compound, resulting in a change in color or fluorescence intensity. The specificity and sensitivity of this compound towards different biomolecules depend on the nature and strength of the interactions involved.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal interference with biological processes, making it a suitable tool for biochemical and physiological studies. This compound has been used to measure the activity of enzymes, the binding affinity of ligands, and the localization of cellular structures. This compound has also been used to study the effects of drugs and toxins on cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol in lab experiments include its ease of use, low cost, and high sensitivity. This compound can be used in a wide range of applications, from simple colorimetric assays to complex imaging studies. However, this compound has some limitations, such as its susceptibility to interference from other compounds and its limited stability under certain conditions. Careful optimization of experimental conditions is necessary to ensure accurate and reproducible results.
Direcciones Futuras
There are several future directions for the use of 4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol in scientific research. One potential application is in the development of diagnostic tools for the detection of diseases, such as cancer and infectious diseases. This compound can be used as a biomarker for the presence of specific molecules or cells in biological samples. Another direction is in the development of new imaging techniques that use this compound as a contrast agent. This compound can be modified to target specific cellular structures or pathways, allowing for more precise and informative imaging. Overall, this compound has great potential for advancing our understanding of biological processes and developing new tools for biomedical research.
Métodos De Síntesis
4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can be synthesized by the diazotization of 3-amino-4-methoxyphenyl-1H-1,2,4-triazole, followed by coupling with phenol under alkaline conditions. The reaction yields a yellow-orange powder that is soluble in water and organic solvents. The purity and yield of this compound can be improved by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has been widely used as a colorimetric reagent for the detection and quantification of various biomolecules, such as proteins, nucleic acids, and enzymes. This compound reacts with these biomolecules to form colored complexes that can be analyzed by spectrophotometry or microscopy. This compound has also been used as a fluorescent probe for the imaging of cells and tissues, due to its ability to selectively bind to certain cellular components.
Propiedades
IUPAC Name |
4-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-8-2-10(3-9-13)14-16-15(20-18-14)19-17-11-4-6-12(21)7-5-11/h2-9,21H,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOSWWINRFHISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)N=NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5034127.png)



![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5034168.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5034176.png)
![N-[({2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2,2-dimethylpropanamide](/img/structure/B5034179.png)
![3,6,7-trimethyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5034188.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5034194.png)

![1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine](/img/structure/B5034218.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5034223.png)
![3-chloro-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034237.png)
